molecular formula C8H10N2O3 B1434954 methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 1803598-37-9

methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1434954
CAS No.: 1803598-37-9
M. Wt: 182.18 g/mol
InChI Key: QZVACNJDWHVVLR-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By influencing the expression of genes related to these pathways, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, interfering with their normal function . This binding can lead to the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Furthermore, the compound acts as an enzyme inhibitor, particularly targeting kinases and phosphatases involved in signal transduction pathways . These interactions result in the modulation of downstream signaling events and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular toxicity and organ dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the overall bioavailability and efficacy of the compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are essential for its function and effectiveness in modulating cellular processes.

Properties

IUPAC Name

methyl 4-formyl-1,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(4-11)7(8(12)13-3)9-10(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVACNJDWHVVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.